N'-Benzyl-N,N-dimethylethylenediamine chemical properties and structure
N'-Benzyl-N,N-dimethylethylenediamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Benzyl-N,N-dimethylethylenediamine, with the CAS number 103-55-9, is a substituted diamine that holds relevance in various domains of chemical synthesis.[1][2][3][4] Its molecular structure, featuring both a secondary and a tertiary amine functional group, as well as a benzyl moiety, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for N'-Benzyl-N,N-dimethylethylenediamine.
Chemical Structure and Identification
The structural identity of N'-Benzyl-N,N-dimethylethylenediamine is defined by the specific arrangement of its constituent atoms. The benzyl group is attached to one of the nitrogen atoms of the ethylenediamine backbone, while two methyl groups are attached to the other nitrogen atom.
Molecular Structure Diagram:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N'-(phenylmethyl)-N,N-dimethylethane-1,2-diamine |
| CAS Number | 103-55-9[4][5][6][7] |
| Molecular Formula | C₁₁H₁₈N₂[6][7] |
| Molecular Weight | 178.27 g/mol [5][6][7] |
| Synonyms | 2-((phenylmethyl)amino)ethyldimethylamine, N,N-Dimethyl-N'-benzylethylenediamine, N-Benzyl-N',N'-dimethylethylenediamine[8] |
| InChI | InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3[5] |
| InChIKey | LLSJAFHDYCTFCM-UHFFFAOYSA-N[5] |
| SMILES | CN(C)CCNCc1ccccc1[5] |
Physicochemical Properties
The physicochemical properties of N'-Benzyl-N,N-dimethylethylenediamine have been reported in various sources. A summary of these properties is presented below.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Liquid | - |
| Appearance | Clear pale yellow liquid | - |
| Boiling Point | 122-124 °C | at 11 mmHg[5][9] |
| 73-74.5 °C | at 0.1 mmHg[7] | |
| Density | 0.922 g/mL | at 25 °C[5][9] |
| Refractive Index (n²⁰/D) | 1.509 | [5][9] |
| Melting Point | Not available | - |
| Solubility | Not explicitly reported, but likely soluble in organic solvents. | Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10] |
Spectral Data
¹H NMR Spectroscopy: While a detailed spectrum with assigned chemical shifts and coupling constants is not available, the expected proton signals would correspond to the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethylenediamine moieties, the methyl protons, and the N-H proton.
¹³C NMR Spectroscopy: Carbon-13 NMR data is available, indicating the presence of all 11 carbon atoms in the molecule.[5][8][11]
Infrared (IR) Spectroscopy: The IR spectrum of N'-Benzyl-N,N-dimethylethylenediamine is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. The N-H stretch for secondary amines typically appears as a single sharp band in the region of 3400-3250 cm⁻¹.[12][13] Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[14][15]
Experimental Protocols
Synthesis
A common synthetic route to N'-Benzyl-N,N-dimethylethylenediamine is the direct alkylation of N,N-dimethylethylenediamine with a benzyl halide, such as benzyl chloride, under basic conditions.[1]
General Experimental Workflow for Synthesis:
Detailed Protocol:
Safety and Handling
While a specific safety data sheet (SDS) for N'-Benzyl-N,N-dimethylethylenediamine was not found, information for similar compounds suggests that it should be handled with care. Benzyl amines can be corrosive and may cause severe skin and eye irritation or burns.[16] Inhalation may irritate the respiratory tract.[16] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents.[16]
Applications
The primary application cited for N'-Benzyl-N,N-dimethylethylenediamine is in chemical synthesis studies.[9][17] Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.[1] Derivatives of this compound may have potential applications in pharmaceutical development and material science.[1]
Conclusion
N'-Benzyl-N,N-dimethylethylenediamine is a readily accessible chemical intermediate with a distinct set of physicochemical properties. This guide provides a consolidated source of its structural and chemical data based on available literature. While detailed experimental protocols and comprehensive spectral analyses are not fully documented in the public domain, the information presented here serves as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
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- 5. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR spectrum [chemicalbook.com]
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- 9. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE | 103-55-9 [chemicalbook.com]
- 10. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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